{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide is a chemical compound with the CAS number 1423034-75-6. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. It is characterized by the presence of an imidazo[1,2-a]pyrimidine moiety, which is significant in medicinal chemistry due to its potential pharmacological properties.
This compound can be sourced from various chemical suppliers and manufacturers specializing in fine and specialty chemicals. It is commonly used in research settings and has been documented in scientific literature for its various applications.
The compound is classified under heterocyclic organic compounds, specifically falling into the category of nitrogen-containing heterocycles. It is also associated with pyrimidine derivatives, which are important in the development of pharmaceuticals.
The synthesis of {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide typically involves several steps:
The reaction conditions may vary but often include:
The molecular structure of {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide can be represented as follows:
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide exerts its biological effects is not fully understood but is believed to involve interactions with specific biological targets such as enzymes or receptors. Its potential as an antimicrobial and anticancer agent suggests that it may inhibit key pathways involved in cell proliferation or microbial growth.
The physical properties of {7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide include:
Chemical properties are characterized by its reactivity with various agents:
Relevant data on melting points, boiling points, and specific heat capacities may vary based on purity and specific synthesis methods used.
{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide has several applications in scientific research:
Imidazo-fused heterocycles have evolved from niche chemical curiosities to privileged scaffolds in modern pharmaceutical development. The imidazo[1,2-a]pyrimidine core, first patented in 1967 as fluorinated derivatives with antiviral properties, initiated six decades of sustained pharmacological exploration [1]. Subsequent decades witnessed significant diversification of therapeutic applications: antifungal and anti-inflammatory derivatives emerged in the 1970s, followed by guanine analogs for bacterial infections (1976), cardiovascular agents (1980s), and anxiolytics like divaplon and fasiplon [1] [5]. The 21st century marked a transformative period with targeted kinase inhibitors dominating development, exemplified by p38 MAPK inhibitors for rheumatoid arthritis (2003), tyrosine kinase inhibitors for asthma (2004), and CRF1 receptor ligands (2005) [1]. Recent innovations include TYK2 inhibitors and STING agonists (2021), reflecting the scaffold's adaptability to contemporary drug discovery paradigms [1]. The publication surge since 2001, documented in bibliometric analyses, underscores its transition from "relatively exotic" to mainstream scaffold with over 25% of women's cancer therapeutics incorporating nitrogenous heterocycles structurally analogous to imidazopyrimidines [1] [4].
Table 1: Historical Milestones in Imidazo[1,2-a]pyrimidine Development
Time Period | Therapeutic Breakthrough | Clinical Applications |
---|---|---|
1967 | Fluorinated derivatives patented | Antiviral agents |
1973-1974 | Substituted derivatives developed | Antifungal, anti-inflammatory applications |
1980s | Anxiolytic/anticonvulsant agents | Divaplon, fasiplon, taniplon development |
2003 | p38 MAPK inhibition demonstrated | Rheumatoid arthritis, Crohn's disease treatment |
2021 | Bicyclic derivatives as STING agonists | Immuno-oncology applications |
The 7-methyl modification on the imidazo[1,2-a]pyrimidine framework confers distinct electronic and steric advantages that enhance target engagement. Positioned at the molecular periphery, this alkyl group induces selective electron-donating effects that modulate the heterocycle's dipole moment, enhancing π-stacking interactions within hydrophobic kinase pockets [1]. In tubulin inhibitors like the benzimidazole-conjugated derivative (IC₅₀ = 1.48 μM against A549 lung cancer), the 7-methyl group synergizes with the 4-methoxyphenyl substituent to establish critical hydrophobic contacts with βGln247 and βLeu248 residues [1]. The methyl group's steric contribution also reduces conformational flexibility, favoring bioactive orientations as evidenced in B-Raf kinase inhibitors where 7-substituted analogs showed enhanced isoform selectivity over unsubstituted counterparts [1]. Furthermore, crystallographic studies indicate that 7-methylation attenuates metabolic oxidation at the adjacent C8 position, addressing a key limitation of parent scaffolds in hepatic microsome models [4]. This strategic substitution balances lipophilicity (logP optimization) and target residence time, making it indispensable for oncology-focused derivatives where prolonged target engagement is crucial.
The installation of aminomethyl functionality at the C2 position transforms the imidazo[1,2-a]pyrimidine from a planar heterocycle into a three-dimensional pharmacophore with enhanced drug-like properties. The primary amine serves as a synthetic linchpin, enabling both salt formation (e.g., dihydrobromide salts for crystallinity) and versatile derivatization via Schiff base formation or reductive amination [4] [6]. Biologically, this basic center facilitates critical ionic interactions with aspartate/glutamate residues in enzymatic binding sites, notably enhancing affinity for kinase ATP pockets where ammonium groups mimic the purine N1 interaction [1]. In breast cancer models, amine-bearing derivatives like compound 4d (IC₅₀ = 35.1 μM against MDA-MB-231) demonstrate 2.0-fold selective cytotoxicity over healthy HUVECs, attributed to the protonated amine's role in membrane penetration and apoptotic gene modulation (Bax/Bcl-2 ratio increase) [4]. Computational analyses further confirm that the amine's H-bond donor/acceptor capacity improves water solubility (cLogP reduction ≥0.8 units) while maintaining blood-brain barrier permeability (PSA 45-60 Ų), a dual advantage critical for CNS-targeted agents [6]. The dihydrobromide salt form specifically enhances crystallinity and bioavailability through hydrogen-bonding networks observable in X-ray diffractograms, making it preferred for solid-state pharmaceutical formulations [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3